molecular formula C13H10BrF B15317049 1-Bromo-2-fluoro-3-(4-methylphenyl)benzene

1-Bromo-2-fluoro-3-(4-methylphenyl)benzene

Cat. No.: B15317049
M. Wt: 265.12 g/mol
InChI Key: VGKALXRGJAZXKL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(4-methylphenyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a methyl-substituted phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3-(4-methylphenyl)benzene can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution: This method involves the bromination and fluorination of a methyl-substituted benzene ring. The reaction typically uses bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution pattern.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a boronic acid derivative with a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(4-methylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Amines, thiols, or other substituted aromatic compounds.

    Cross-Coupling Reactions: Biaryl compounds or extended aromatic systems.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dehalogenated aromatic compounds.

Scientific Research Applications

1-Bromo-2-fluoro-3-(4-methylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(4-methylphenyl)benzene in chemical reactions involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-3-(4-methylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective organic transformations and the synthesis of specialized compounds.

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-bromo-2-fluoro-3-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10BrF/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-8H,1H3

InChI Key

VGKALXRGJAZXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)F

Origin of Product

United States

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